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Compound of Interest

Compound Name: Dimethyl malate

Cat. No.: B1330388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of dimethyl malate
derivatives. While crystallographic data for dimethyl malate itself is not publicly available at the

time of this publication, this guide presents data from closely related dimethyl malonate

derivatives to provide a framework for understanding the structural characteristics of this class

of compounds. The data herein serves as a valuable reference for researchers in medicinal

chemistry, materials science, and drug development for interpreting molecular conformations

and intermolecular interactions.

Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of

dimethyl malonate, a compound structurally similar to dimethyl malate. This data is essential

for understanding the solid-state conformation and packing of these molecules, which can

influence their physical and biological properties.
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Parameter
Dimethyl 2-(4-
methylbenzylidene)malona
te

Dimethyl 2-(2,4,6-
trimethoxybenzyl)malonat
e

Chemical Formula C₁₃H₁₄O₄ C₁₅H₂₀O₇

Molecular Weight 234.24 g/mol 312.31 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

Unit Cell Dimensions

a 14.0516(6) Å 11.6173(15) Å

b 7.7446(3) Å 8.1192(10) Å

c 12.5113(5) Å 17.236(2) Å

α 90° 90°

β 113.727(1)° 103.968(2)°

γ 90° 90°

Volume (V) 1246.44(9) Å³ 1577.7(3) Å³

Z 4 4

Temperature (T) 273 K 296 K

Radiation Type Mo Kα Mo Kα

Experimental Protocols
The determination of crystal structures for small organic molecules like dimethyl malate
derivatives involves a standard set of procedures, from crystal growth to data analysis.

Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small

organic molecules, common crystallization techniques include:
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Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate

slowly in a loosely covered container. The gradual increase in concentration promotes the

formation of well-ordered crystals.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial,

which is then enclosed in a larger sealed container with a more volatile solvent (the

precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the

solubility of the compound and inducing crystallization. This method is particularly effective

for small quantities of material.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

As the temperature decreases, the solubility of the compound drops, leading to crystal

formation.

X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are performed:

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with

monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is

rotated.

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters,

space group, and the intensities of the reflections.

Structure Solution: The initial positions of the atoms in the crystal lattice are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and thermal parameters are refined using

least-squares methods to obtain the best fit between the observed and calculated diffraction

patterns.

Visualizing the Workflow
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The process of determining a crystal structure via X-ray crystallography can be visualized as a

sequential workflow.

Sample Preparation Data Collection & Processing Structure Analysis

Synthesis & Purification Crystal Growth Crystal Mounting X-ray Diffraction Data Reduction Structure Solution Structure Refinement Validation final_structure

Final Crystal
Structure

Click to download full resolution via product page

Experimental workflow for X-ray crystallography.

This guide highlights the type of structural information that can be obtained for dimethyl
malate derivatives through X-ray crystallography. For researchers seeking to characterize

novel derivatives, the Cambridge Structural Database (CSD) is the primary repository for

existing and newly determined crystal structures. The methodologies and comparative data

presented here provide a solid foundation for such structural investigations.

To cite this document: BenchChem. [A Comparative Guide to the X-ray Crystallographic Data
of Dimethyl Malate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330388#x-ray-crystallographic-data-of-dimethyl-
malate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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